4-Chloropyridin-3-ylboronic acid
Overview
Description
4-Chloropyridin-3-ylboronic acid is a chemical compound that has gained significant attention in the field of chemistry and pharmaceuticals. It has a molecular formula of C5H5BClNO2 .
Synthesis Analysis
The synthesis of this compound involves the use of potassium carbonate and bis-triphenylphosphine-palladium (II) chloride in 1,4-dioxane and water at 80℃ for 3 hours . The reaction is carried out under an inert atmosphere .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Scientific Research Applications
Self-Assembly and Material Science
4-Chloropyridin-3-ylboronic acid has been explored in the self-assembly and exfoliation of molecular solids. A study by Fornasari et al. (2018) demonstrated the self-assembly of 4-pyridinylboronic acid into tetrameric macrocycles via B–N bond formation, leading to materials that can be exfoliated into thinner sheets. This process was elucidated using techniques such as Fourier transform infrared spectroscopy, transmission electron microscopy, and atomic force microscopy, underscoring the potential of this compound derivatives in the development of novel material structures Fornasari et al., 2018.
Luminescence and Sensing
The compound has also been integrated into systems for selective sensitization of luminescence. Park et al. (2014) designed triarylboron-functionalized dipicolinic acids, demonstrating their effectiveness in selectively sensitizing the emissions of Eu(III) and Tb(III) ions with high quantum efficiency upon excitation. This indicates the potential of this compound derivatives in developing luminescent materials and sensors Park et al., 2014.
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been utilized for glucose quantification in physiological conditions. Boduroglu et al. (2005) identified 3-Pyridinylboronic acid as a key sensing element for reversible sugar complexation in aqueous solutions, demonstrating its utility in a simple colorimetric titration of glucose. This research highlights the potential of this compound in developing non-invasive glucose monitoring systems Boduroglu et al., 2005.
Organic Synthesis and Drug Discovery
Furthermore, this compound and its derivatives have been employed in the synthesis of complex organic molecules and potential drug candidates. For example, Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through high-throughput screening, which was found to be active against several cancer cell lines. This study underscores the role of this compound derivatives in the discovery and development of new therapeutic agents Zhang et al., 2005.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Chloropyridin-3-ylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The this compound, as an organoboron reagent, interacts with the palladium catalyst to facilitate the coupling process .
Mode of Action
The mode of action of this compound involves its interaction with the palladium catalyst in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This is achieved through its role in the Suzuki–Miyaura cross-coupling reaction, which allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. Its success in the Suzuki–Miyaura coupling reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign , suggesting that it is stable under a variety of environmental conditions.
Properties
IUPAC Name |
(4-chloropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEPMEDDZNANPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476862 | |
Record name | 4-Chloropyridin-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452972-10-0 | |
Record name | B-(4-Chloro-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452972-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloropyridin-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloropyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.